molecular formula C7H16ClNO B13341652 3-(3-Methoxypropyl)azetidine hydrochloride

3-(3-Methoxypropyl)azetidine hydrochloride

Cat. No.: B13341652
M. Wt: 165.66 g/mol
InChI Key: PJXDHVUHPLMPMV-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride typically involves the alkylation of azetidine with 3-methoxypropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the halide, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxypropyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Methoxypropyl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)azetidine hydrochloride involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis. This unique mechanism makes it a promising candidate for the development of new antitubercular drugs .

Comparison with Similar Compounds

Uniqueness: 3-(3-Methoxypropyl)azetidine hydrochloride stands out due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more manageable than aziridines while still offering unique reactivity compared to larger heterocycles like pyrrolidines and piperidines .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-(3-methoxypropyl)azetidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-9-4-2-3-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

PJXDHVUHPLMPMV-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CNC1.Cl

Origin of Product

United States

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